molecular formula C20H20N2O2S2 B2797352 4-(ethylthio)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide CAS No. 922697-27-6

4-(ethylthio)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide

Cat. No.: B2797352
CAS No.: 922697-27-6
M. Wt: 384.51
InChI Key: SQHAXXUSKAJRPN-UHFFFAOYSA-N
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Description

4-(ethylthio)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide is a synthetic organic compound belonging to the class of thiazole derivatives. Thiazole-based structures are extensively investigated in medicinal chemistry due to their diverse biological activities . Compounds within this chemical class have demonstrated significant potential in scientific research, particularly as antagonists for specific biological targets. For instance, structurally related N-(thiazol-2-yl)-benzamide analogs have been identified as potent and selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), serving as valuable pharmacological tools . Furthermore, thiazole derivatives are widely studied for their anticancer properties, with research indicating they can induce apoptosis and cause cell cycle arrest in malignant cells . Other prominent areas of investigation for similar molecules include antimicrobial effects against pathogens like Escherichia coli and Staphylococcus aureus , as well as anti-inflammatory activity, potentially through the modulation of enzymatic pathways such as COX and LOX . This compound is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-ethylsulfanyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S2/c1-4-25-17-11-7-15(8-12-17)19(23)22-20-21-18(13(2)26-20)14-5-9-16(24-3)10-6-14/h5-12H,4H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHAXXUSKAJRPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(ethylthio)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide is a thiazole-derived benzamide that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound features a thiazole ring, an ethylthio group, and a methoxyphenyl moiety. The structural characteristics are crucial for its biological activity, influencing interactions with biological targets.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to the one in focus have shown promising cytotoxic effects against various cancer cell lines. A study reported that thiazole-containing compounds with specific substitutions demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin .

CompoundCancer Cell LineIC50 (µg/mL)Reference
Compound AJurkat (Bcl-2)1.61 ± 1.92
Compound BA-4311.98 ± 1.22
Compound CU251 (Glioblastoma)<10

The presence of electron-donating groups, such as methoxy on the phenyl ring, enhances the cytotoxicity of these compounds by improving their ability to interact with cellular targets .

Anticonvulsant Activity

Thiazole derivatives have also been evaluated for anticonvulsant properties. In animal models, certain thiazole-based compounds exhibited substantial protection against seizures, comparable to established anticonvulsants like sodium valproate . The structure-activity relationship (SAR) analysis indicated that modifications on the thiazole ring significantly influence anticonvulsant efficacy.

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has been documented, with several compounds demonstrating activity against various bacterial strains. For example, studies have shown that certain thiazole derivatives possess antibacterial effects comparable to established antibiotics .

The biological activity of This compound can be attributed to its ability to interact with specific enzymes and receptors within cells. The thiazole ring is known to facilitate interactions through hydrophobic contacts and hydrogen bonding, thereby modulating signaling pathways that lead to therapeutic effects.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiazole derivatives:

  • Synthesis and Evaluation : A study synthesized various thiazole derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated that modifications on the thiazole ring significantly enhanced cytotoxicity .
  • Antiviral Activity : Another research effort highlighted the antiviral potential of thiazole derivatives against filoviruses such as Ebola and Marburg. The compounds demonstrated effective inhibition of viral entry into host cells, suggesting their potential as therapeutic agents .
  • Structure-Activity Relationships : Detailed SAR studies revealed that the presence of specific functional groups on the thiazole ring is critical for enhancing biological activity across various assays .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogs

Compound Name Core Structure Substituents (R₁, R₂, R₃) Key Functional Groups Reference
This compound Thiazole R₁=4-(4-methoxyphenyl), R₂=5-methyl, R₃=ethylthio Benzamide, thiazole, ethylthio N/A
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide Thiazole R₁=4-(4-methylphenyl), R₂=5-phenyl, R₃=methoxy Benzamide, thiazole, methoxy
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) Oxadiazole R₁=benzyl(methyl)sulfamoyl, R₂=4-methoxyphenyl Oxadiazole, sulfamoyl, benzamide
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide Thiadiazole R₁=isoxazol-5-yl, R₂=phenyl Thiadiazole, benzamide, isoxazole

Key Observations :

  • Thiazole vs. Oxadiazole/Thiadiazole : The thiazole core in the target compound may confer distinct electronic properties compared to oxadiazole (LMM5) or thiadiazole derivatives, influencing binding affinity in biological targets .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Molecular Weight (g/mol) LogP (Predicted) Solubility
This compound Not reported ~425.5 ~3.8 Low (lipophilic)
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide Not reported ~406.4 ~3.5 Moderate
LMM5 Not reported ~493.6 ~2.9 Low
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide 160 348.4 ~2.2 High

Key Observations :

  • The ethylthio substituent likely increases logP (lipophilicity) compared to methoxy or sulfamoyl analogs, aligning with its predicted low solubility.
  • Thiadiazole derivatives (e.g., compound 6 in ) exhibit higher solubility due to polar functional groups like isoxazole.

Key Observations :

  • Thiazole-based compounds often require multi-step syntheses involving cyclization (e.g., Hantzsch reaction) and subsequent functionalization .
  • Commercial availability of analogs like LMM5 suggests standardized protocols for oxadiazole derivatives .

Key Observations :

  • Thiazole derivatives (e.g., ) exhibit potent anticancer activity, suggesting the target compound may share similar mechanisms.
  • The ethylthio group’s electron-donating properties could enhance interactions with enzymes like thioredoxin reductase, analogous to LMM5’s antifungal action .

Q & A

Q. What are the optimal synthetic routes for preparing 4-(ethylthio)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Thiazole Core Formation : Condensation of 4-(4-methoxyphenyl)-5-methylthiazol-2-amine with a benzoyl chloride derivative under reflux in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base .

Ethylthio Group Introduction : Nucleophilic substitution of a halogen (e.g., bromine) at the 4-position of the benzamide with ethyl mercaptan in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Optimization Strategies :

  • Temperature Control : Maintain reflux at 80°C during thiazole formation to minimize side reactions.
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to enhance substitution efficiency.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Confirm the presence of the ethylthio group (δ 1.3–1.5 ppm for CH₃, δ 2.5–3.0 ppm for SCH₂) and methoxyphenyl protons (δ 3.8 ppm for OCH₃) .
    • ¹³C NMR : Identify carbonyl carbons (δ 165–170 ppm) and aromatic carbons (δ 110–160 ppm) .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 427.1) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98%) .

Critical Note : X-ray crystallography can resolve ambiguities in stereochemistry for crystalline derivatives .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound to enhance its anticancer efficacy?

Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace ethylthio with methylsulfonyl or vary the methoxyphenyl group) and test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) .
  • Enzyme Inhibition Assays : Screen for HDAC1/2 inhibition using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) and compare IC₅₀ values with structurally related compounds .
  • Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes in HDAC active sites, focusing on thiazole-benzamide interactions .

Q. What strategies can resolve contradictions in biological activity data across different studies (e.g., divergent IC₅₀ values)?

Methodological Answer :

  • Assay Standardization :
    • Use identical cell lines (e.g., ATCC-certified HeLa cells) and culture conditions (e.g., 10% FBS, 37°C, 5% CO₂).
    • Normalize IC₅₀ calculations to a reference compound (e.g., cisplatin) .
  • Data Validation :
    • Cross-check results with orthogonal methods (e.g., apoptosis assays via flow cytometry vs. MTT viability tests) .
    • Replicate experiments in independent labs to exclude batch-specific variability .
  • Meta-Analysis : Pool data from multiple studies using random-effects models to identify outliers and adjust for confounding factors (e.g., solvent effects) .

Q. How can researchers elucidate the metabolic stability and toxicity profile of this compound in preclinical models?

Methodological Answer :

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS. Identify major metabolites (e.g., sulfoxide derivatives) .
  • In Vivo Toxicity : Administer escalating doses (10–100 mg/kg) to rodent models and assess hepatic/renal biomarkers (ALT, creatinine) .
  • Cardiotoxicity Screening : Use patch-clamp assays to evaluate hERG channel inhibition, a common off-target effect of thiazole derivatives .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Methodological Answer :

  • ADME Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability in HDAC complexes over 100 ns trajectories (GROMACS/AMBER) to assess residence time .

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